![molecular formula C7H6N2O2 B149017 1H-吡啶并[2,3-b][1,4]噁嗪-2(3H)-酮 CAS No. 136742-83-1](/img/structure/B149017.png)

1H-吡啶并[2,3-b][1,4]噁嗪-2(3H)-酮

描述

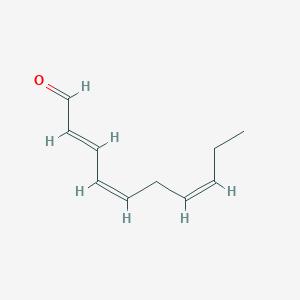

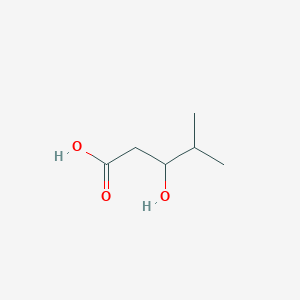

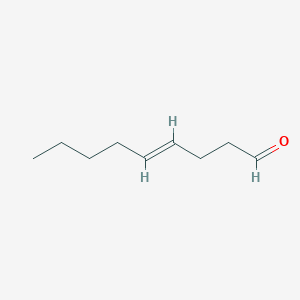

1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in pharmaceutical chemistry. The structure of this compound includes a pyridine ring fused with an oxazine ring, which is a six-membered ring containing one oxygen and one nitrogen atom .

Synthesis Analysis

The synthesis of pyrido[2,3-b][1,4]oxazin-2-ones has been achieved through various methods. A one-pot annulation process involving N-substituted-2-chloroacetamides and 2-halo-3-hydroxypyridines using cesium carbonate in refluxing acetonitrile has been reported to yield these compounds in excellent yields. This method features a Smiles rearrangement followed by cyclization . Another approach utilizes task-specific ionic liquid [HMIm]BF4 as a green solvent for the synthesis of isoxazolyl pyrido[2,3-b][1,4]oxazin-2(3H)-ones, also via Smiles rearrangement, offering high yields and environmental benefits . Additionally, a stereoselective synthesis involving a nucleophilic addition-cyclization process of N, O-acetal with ynamides has been developed to access functionalized pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones .

Molecular Structure Analysis

The molecular structure of pyrido[2,3-b][1,4]oxazin-2(3H)-one derivatives has been studied using theoretical methods. Intramolecular hydrogen bonding (IMHB) interactions have been investigated at the M06-2X/6-311++G(d,p) level of theory, revealing that the IMHB strength increases with electron-donor substituents and decreases with electron-acceptor substituents .

Chemical Reactions Analysis

The reactivity of 1H-pyrido[2,3-b][1,4]oxazin-2(3H)-ones has been explored in various chemical reactions. For instance, the interaction of 1,3-diketones with chloroacetamide leads to the formation of these compounds, which can further react with hydrazine hydrate to produce 3-aminopyridin-2(1H)-ones . Moreover, the synthesis of pyrido[2,3-b][1,4]oxazine derivatives has been achieved by exploiting the Smiles rearrangement, demonstrating the potential of these compounds as scaffolds for bioactive compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-b][1,4]oxazin-2(3H)-ones and their derivatives are influenced by their molecular structure. The preparation and spectral properties of various 2H-pyrido[4,3-e]-1,3-oxazine-2,4(3H)-dione derivatives have been described, providing insights into the influence of different substituents on the compound's properties . Additionally, the one-pot synthesis of 3,4,4a,5,8,8a-Hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives has been reported, showcasing the stereoselective formation of these bicyclic heterocycles .

科学研究应用

合成技术

1H-吡啶并[2,3-b][1,4]噁嗪-2(3H)-酮及其衍生物可以通过各种方法合成。其中一种方法涉及N-取代-2-氯乙酰胺与2-卤代-3-羟基吡啶在回流乙腈中使用碳酸铯进行一锅合成。这个过程以其高效率和产率优异而著称,其关键转化特点是通过最初的O-烷基化产物的Smiles重排,随后是后续的环化(Cho et al., 2003)。

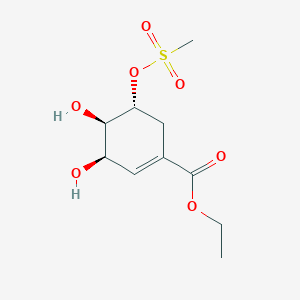

合成这种化合物的另一种方法涉及使用硼氢化钠还原吡啶并[2,3-b][1,4]噁嗪酮。这个过程包括几个步骤:通过还原内酰胺将噁嗪转化为O-Ms,然后通过碱去除O-Ms,从而得到吡啶噁嗪(Gim et al., 2007)。

化学性质和反应

吡啶并[2,3-b][1,4]噁嗪-2(3H)-酮体系及其衍生物参与了各种化学反应。例如,这些化合物可以通过涉及高度氟化的吡啶衍生物和氮氧中心的双官能核苷通过顺序区域选择性亲核芳香取代过程的缩合反应合成(Sandford et al., 2014)。

硝基吡啶和二吡啶[1,4]噁嗪的合成展示了这些化合物的化学多功能性的另一个例子。这个过程涉及2-氯-3,5-二硝基吡啶与各种o-氨基酚的反应,随后是硝基团的分子内取代(Bastrakov et al., 2016)。

属性

IUPAC Name |

1H-pyrido[2,3-b][1,4]oxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-6-4-11-7-5(9-6)2-1-3-8-7/h1-3H,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNSLMJWQDGQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579705 | |

| Record name | 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one | |

CAS RN |

136742-83-1 | |

| Record name | 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5R,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B148939.png)

![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)

![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)

![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide](/img/structure/B148960.png)